4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one
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Overview
Description
4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group, a dimethylamino group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . Another method involves the Heck reaction, which also uses palladium catalysts to couple alkenes with aryl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate
- N,N-Dimethyl-{4-[2-(1’-methylpyridinium-4’-yl)-vinyl]-phenyl}-amine 2,4,6-trimethylbenzenesulfonate
Uniqueness
4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C10H13N3O3/c1-11(2)6-4-8-5-7-12(3)10(14)9(8)13(15)16/h4-7H,1-3H3 |
InChI Key |
LGJTWTMNNOATLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])C=CN(C)C |
Origin of Product |
United States |
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